

# Navigating the Identity of TS-011: A Comparative Guide to Experimental Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TS-011   |           |
| Cat. No.:            | B1241391 | Get Quote |

The designation "**TS-011**" is not unique to a single therapeutic agent and has been associated with several distinct investigational drugs in the biopharmaceutical landscape. This guide clarifies the identities of these compounds and provides a detailed comparative analysis of one prominent candidate, MYTX-011, an antibody-drug conjugate for non-small cell lung cancer. This focus is based on the availability of public data regarding its mechanism of action, experimental results, and defined signaling pathway, which aligns with the core requirements of this guide.

The following therapeutic agents have been identified in association with "TS-011":

- MYTX-011: A novel cMET-targeted antibody-drug conjugate (ADC) engineered for enhanced payload delivery to tumor cells, currently in Phase 1 clinical trials for non-small cell lung cancer (NSCLC).[1][2][3][4]
- TSR-011: A dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK) that underwent Phase 1 clinical trials for advanced solid tumors and lymphomas.[5][6] Its development was discontinued based on the competitive landscape and benefit/risk assessment.[5]
- LEU011: A lateral Chimeric Antigen Receptor T-cell (CAR-T) therapy that targets NKG2D stress ligands, which are expressed on a wide variety of human tumor cells.[7][8][9] It is currently in a Phase 1/2a clinical trial for relapsed/refractory solid tumors.[7][10]



• FT011: A first-in-class oral therapy for the treatment of systemic sclerosis (scleroderma) that targets a novel G protein-coupled receptor involved in fibrosis.[11][12][13] It has shown positive results in a Phase 2 clinical trial and has received Fast Track Designation from the U.S. FDA.[12][14][15]

This guide will now focus on MYTX-011, providing a comprehensive overview of its experimental data in comparison to other alternatives.

## Comparative Guide: MYTX-011 for cMET-Expressing Non-Small Cell Lung Cancer (NSCLC)

1. Overview of MYTX-011 and Mechanism of Action

MYTX-011 is an antibody-drug conjugate (ADC) that targets the c-mesenchymal-epithelial transition (cMET) receptor, a tyrosine kinase that is often dysregulated in NSCLC.[16][17] MYTX-011 is composed of a monoclonal antibody that binds to cMET, a cleavable linker, and a cytotoxic payload (monomethyl auristatin E or MMAE). A key innovation in MYTX-011 is its pH-dependent binding technology, which is designed to increase the internalization and delivery of the cytotoxic payload to tumor cells with a range of cMET expression levels.[1][18][19] This "FateControl™" technology allows the ADC to unbind from its target after being internalized into the acidic environment of the cell's endolysosomes, potentially leading to improved tumor uptake and a better safety profile.[2]

#### 2. The cMET Signaling Pathway

The cMET receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their dysregulation can drive tumor growth, proliferation, invasion, and metastasis.[20][21] In NSCLC, aberrant cMET signaling can occur through various mechanisms, including gene amplification, mutations (such as MET exon 14 skipping), and protein overexpression.[16] Upon HGF binding, cMET dimerizes and autophosphorylates, activating several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cancer progression.[16][21]





Click to download full resolution via product page

**Caption:** Simplified cMET signaling pathway and the mechanism of action of MYTX-011. (Within 100 characters)

#### 3. Preclinical Experimental Data

Preclinical studies have demonstrated the potential of MYTX-011 in various cancer models. Its pH-dependent binding has been shown to lead to greater internalization and cytotoxicity compared to a non-pH-engineered parent ADC.[22]

Table 1: Summary of Preclinical Data for MYTX-011



| Experiment Type          | Model                                                       | Key Findings                                                                                                | Reference |
|--------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Cytotoxicity    | Panel of cancer cell<br>lines                               | Increased cytotoxicity against cells with high, moderate, and low cMET expression compared to a parent ADC. | [1][22]   |
| In Vitro Internalization | NSCLC cells                                                 | Drove four-fold higher net internalization than a non-pH-engineered parent ADC.                             | [22][23]  |
| In Vivo Efficacy         | NSCLC Patient-<br>Derived Xenograft<br>(PDX) models         | A single 6 mg/kg dose showed antitumor activity in all cMET-positive models tested.                         | [22]      |
| In Vivo Efficacy         | NSCLC xenograft<br>models (low to high<br>cMET)             | Showed at least three-<br>fold higher efficacy<br>than a benchmark<br>ADC.                                  | [22][23]  |
| In Vivo Efficacy         | Xenograft models with<br>mutations (METex14,<br>KRAS, EGFR) | Demonstrated potent anti-tumor activity regardless of mutation status.                                      | [18][19]  |
| Pharmacokinetics         | Animal models                                               | Showed improved pharmacokinetics over parent and benchmark ADCs.                                            | [22][23]  |
| Toxicology               | Animal models                                               | Exhibited a toxicity profile similar to other MMAE-based ADCs.                                              | [22]      |



#### 4. Clinical Trial Data

MYTX-011 is currently being evaluated in the Phase 1 KisMET-01 clinical trial (NCT05652868) for patients with locally advanced, recurrent, or metastatic NSCLC.[2] The study consists of a dose-escalation part followed by a dose-expansion part.[3]

Table 2: Preliminary Phase 1 Clinical Data for MYTX-011 (KisMET-01)

| Parameter            | Data                                                                                                      | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Study Phase          | Phase 1 (Dose Escalation & Expansion)                                                                     | [3][4]    |
| Patient Population   | Previously treated, locally advanced or metastatic NSCLC                                                  | [3]       |
| Primary Objectives   | Safety, Tolerability,<br>Recommended Phase 2 Dose<br>(RP2D)                                               | [3]       |
| Key Efficacy Finding | Meaningful anti-tumor activity observed across various cMET levels, histologies, and genetic alterations. | [2]       |
| Regulatory Status    | Granted Fast Track  Designation by the U.S. FDA  for NSCLC with cMET  overexpression.                     | [4]       |

#### 5. Comparison with Alternative cMET-Targeted Therapies

The treatment landscape for cMET-dysregulated NSCLC includes tyrosine kinase inhibitors (TKIs) and other ADCs.

Table 3: Comparison of MYTX-011 with Other cMET-Targeted Therapies



| Drug Name                | Drug Class                   | Mechanism of<br>Action                                                      | Indication in<br>NSCLC                                   | Key<br>Differentiator                                                                 |
|--------------------------|------------------------------|-----------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------|
| MYTX-011                 | Antibody-Drug<br>Conjugate   | cMET-targeted<br>antibody with<br>MMAE payload;<br>pH-sensitive<br>binding. | Investigational<br>for cMET-<br>overexpressing<br>NSCLC. | FateControl™  technology  designed for  efficacy in low to  high cMET  expression.[4] |
| Capmatinib               | Tyrosine Kinase<br>Inhibitor | Small molecule inhibitor of cMET kinase activity.                           | Metastatic NSCLC with MET exon 14 skipping mutations.    | Oral<br>administration.                                                               |
| Tepotinib                | Tyrosine Kinase<br>Inhibitor | Small molecule inhibitor of cMET kinase activity.                           | Metastatic NSCLC with MET exon 14 skipping mutations.    | Oral<br>administration.                                                               |
| Telisotuzumab<br>vedotin | Antibody-Drug<br>Conjugate   | cMET-targeted<br>antibody with<br>MMAE payload.                             | Investigational<br>for cMET-<br>overexpressing<br>NSCLC. | A benchmark ADC in development for cMET-high NSCLC.[22]                               |

#### 6. Experimental Protocols

The evaluation of an ADC like MYTX-011 involves a series of standardized preclinical and clinical assays.

#### Methodologies for Key Experiments:

• In Vitro Cytotoxicity Assays: Cancer cell lines with varying levels of cMET expression are cultured and exposed to increasing concentrations of the ADC. Cell viability is measured

### Validation & Comparative





after a set incubation period (e.g., 72-96 hours) using assays like CellTiter-Glo® to determine the half-maximal inhibitory concentration (IC50).

- Flow Cytometry-Based Internalization Assays: Target cells are incubated with a fluorescently labeled ADC. At various time points, the fluorescence inside the cell is measured by flow cytometry after quenching the signal from the cell surface. This quantifies the rate and extent of ADC internalization.
- Xenograft Efficacy Studies: Human tumor cells (cell lines or patient-derived) are implanted
  into immunodeficient mice. Once tumors are established, mice are treated with the ADC, a
  vehicle control, or a comparator drug. Tumor volume is measured regularly to assess antitumor activity.
- Pharmacokinetic (PK) Analysis: The ADC is administered to animals (e.g., mice or cynomolgus monkeys), and blood samples are collected at multiple time points. The concentration of the ADC and its components in the plasma is measured using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to determine its half-life, clearance, and exposure.[24]
- Phase 1 Clinical Trial: In human subjects, the safety and tolerability of escalating doses of the ADC are evaluated to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Preliminary efficacy is assessed using criteria like the Response Evaluation Criteria in Solid Tumors (RECIST).





Click to download full resolution via product page

**Caption:** General experimental workflow for antibody-drug conjugate (ADC) development. (Within 100 characters)

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. businesswire.com [businesswire.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TESARO and Virginia G. Piper Cancer Center announce first patient in clinical trial of TSR-011 | EurekAlert! [eurekalert.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. leucid.com [leucid.com]
- 9. cgtlive.com [cgtlive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients - Brandon Capital [brandoncapital.vc]
- 12. FDA Fast Tracks Certa Therapeutics' FT011 for Systemic Sclerosis The Dermatology Digest [thedermdigest.com]
- 13. sclerodermanews.com [sclerodermanews.com]
- 14. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of FT011 as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
- 15. FT011 for the Treatment of Systemic Sclerosis. Results from a Phase II Study ACR Meeting Abstracts [acrabstracts.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 18. adcreview.com [adcreview.com]
- 19. Mythic Therapeutics Presents Preclinical Data Demonstrating Potent Efficacy of MYTX-011 Across a Broad Range of Tumor Xenograft Models Harboring Clinically Relevant Mutations at the American Association for Cancer Research (AACR) Annual Meeting -BioSpace [biospace.com]



- 20. mdpi.com [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. MYTX-011: A pH-Dependent Anti—c-MET Antibody—Drug Conjugate Designed for Enhanced Payload Delivery to c-MET—Expressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. adcreview.com [adcreview.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- To cite this document: BenchChem. [Navigating the Identity of TS-011: A Comparative Guide to Experimental Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241391#reproducibility-of-ts-011-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com